molecular formula C13H15ClNO3PS B596359 Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate CAS No. 1206680-28-5

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate

Cat. No. B596359
CAS RN: 1206680-28-5
M. Wt: 331.751
InChI Key: VGOZVZRZLDCLIO-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Phosphonate Applications

Phosphonic Acid Preparation and Applications : Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have diverse applications across chemistry, biology, and physics. They are utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, for designing supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, or as phosphoantigen. The synthesis methods for phosphonic acids range from reactions involving dialkyl or diaryl phosphonate, dichlorophosphine, phosphonodiamide, or by oxidation of phosphinic acid, highlighting their significance in various research projects (Sevrain et al., 2017).

Chemical Warfare Agent Degradation

Chemical Warfare Agent Degradation Products : The study on the degradation products of chemical warfare (CW) agents, including nerve agents like VX and sulfur mustards, underscores the environmental and health impacts of these agents' breakdown processes. Understanding the degradation pathways, including hydrolysis and microbial degradation, is crucial for environmental health and occupational safety. This research area involves identifying persistent degradation products that could indicate CW agent presence or activity (Munro et al., 1999).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) Research : The study of 1-MCP, an inhibitor of ethylene action, across various fruits and vegetables showcases its role in understanding ethylene's role in plant biology and its application in extending the shelf-life and maintaining the quality of agricultural products. Ethylene influences a range of physiological processes in plants, and its inhibition is a key area of research for improving postharvest storage (Blankenship & Dole, 2003).

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClNO3PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZVZRZLDCLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClNO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657958
Record name Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206680-28-5
Record name Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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